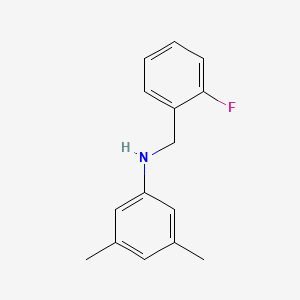

N-(2-Fluorobenzyl)-3,5-dimethylaniline

Descripción

N-(2-Fluorobenzyl)-3,5-dimethylaniline (CAS: 1021042-57-8) is a substituted aromatic amine characterized by a fluorinated benzyl group attached to a 3,5-dimethylaniline moiety. Its molecular structure combines electron-donating methyl groups at the 3,5-positions of the aniline ring and an electron-withdrawing fluorine atom at the ortho position of the benzyl group.

Propiedades

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-11-7-12(2)9-14(8-11)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHRPCZUOIYUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=CC=C2F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Fluorobenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Aplicaciones Científicas De Investigación

N-(2-Fluorobenzyl)-3,5-dimethylaniline has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of N-(2-Fluorobenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substitution patterns on the aniline or benzyl rings. Key examples include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The fluorine atom in N-(2-Fluorobenzyl)-3,5-dimethylaniline introduces polarity and moderate electron withdrawal, contrasting with nitro-containing analogs (e.g., compounds in ), which exhibit stronger electron withdrawal and higher nonlinear optical (NLO) activity.

Physicochemical Properties

Melting Points and Stability

- N-(2-Fluorobenzyl)-3,5-dimethylaniline: Specific melting point data are unavailable in the provided evidence, but fluorinated benzyl derivatives generally exhibit higher melting points than non-fluorinated analogs due to increased intermolecular interactions .

- N-(4-Nitrobenzylidene)-3,4-dimethylaniline : Melting point >250°C, attributed to nitro group-induced crystallinity .

- 3,5-Dimethylaniline : Liquid at room temperature (mp ~15°C), highlighting the stabilizing role of the benzyl group in the target compound .

Spectroscopic Features

- IR Spectroscopy : The target compound’s CN stretching (if present) would appear near 2,220 cm⁻¹, similar to nitrile-containing analogs (e.g., 2,209–2,219 cm⁻¹ in ).

- NMR Spectroscopy : The fluorine atom in the benzyl group would cause distinct splitting patterns in $ ^1H $ and $ ^13C $ NMR, as seen in fluorinated analogs like 25B-NBF (m/z = 109.0448 for C$7$H$6$F$^+$) .

Actividad Biológica

N-(2-Fluorobenzyl)-3,5-dimethylaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-Fluorobenzyl)-3,5-dimethylaniline features a fluorobenzyl group attached to a dimethylaniline structure. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 229.3 g/mol.

The biological activity of N-(2-Fluorobenzyl)-3,5-dimethylaniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, leading to modulation of enzymatic activity or receptor signaling pathways. This modulation can result in various biological effects, such as:

- Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Activation of receptor signaling : It can activate or inhibit receptors that play crucial roles in cellular signaling.

Anticancer Activity

Research has indicated that compounds similar to N-(2-Fluorobenzyl)-3,5-dimethylaniline exhibit potent anticancer properties. For instance, studies on related aniline derivatives have shown significant inhibition of cancer cell proliferation, particularly against leukemia cells (IC50 values in the nanomolar range) . This suggests that N-(2-Fluorobenzyl)-3,5-dimethylaniline may also possess similar anticancer activity.

Antimicrobial Activity

N-(2-Fluorobenzyl)-3,5-dimethylaniline has been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The fluorine substitution is believed to enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.